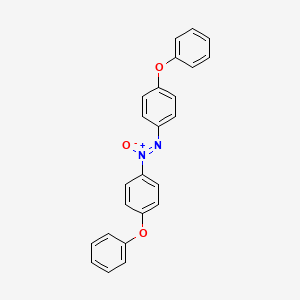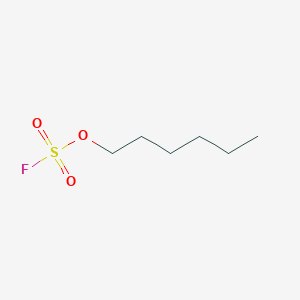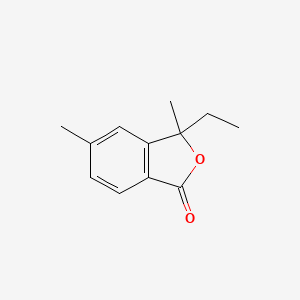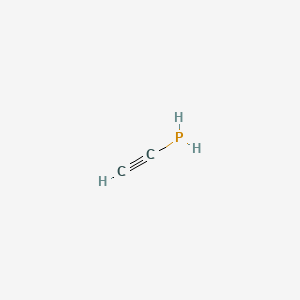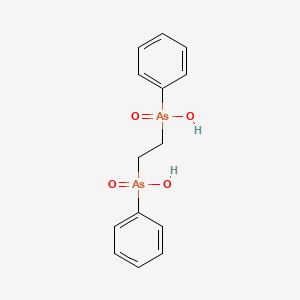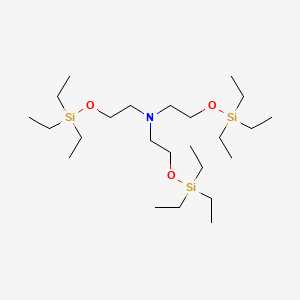
Nitrilotris(ethyleneoxy)tris(triethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotris(ethyleneoxy)tris(triethylsilane): is an organosilicon compound characterized by the presence of three triethylsilane groups attached to a nitrilotris(ethyleneoxy) backbone. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nitrilotris(ethyleneoxy)tris(triethylsilane) typically involves the reaction of nitrilotris(ethyleneoxy) with triethylsilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained. The process can be summarized as follows:
Reactants: Nitrilotris(ethyleneoxy) and triethylsilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically around 25-50°C).
Industrial Production Methods: Industrial production of Nitrilotris(ethyleneoxy)tris(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nitrilotris(ethyleneoxy)tris(triethylsilane) undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, converting primary alcohols and ethers to hydrocarbons.
Substitution: It can participate in substitution reactions, where the triethylsilane groups are replaced by other functional groups.
Hydrosilylation: It can add across double bonds in alkenes and alkynes, forming silyl ethers.
Common Reagents and Conditions:
Reducing Agents: Boron trifluoride etherate, palladium on carbon.
Solvents: Tetrahydrofuran, dichloromethane.
Conditions: Mild temperatures (25-50°C), inert atmosphere.
Major Products:
Hydrocarbons: From reduction reactions.
Silyl Ethers: From hydrosilylation reactions.
Wissenschaftliche Forschungsanwendungen
Nitrilotris(ethyleneoxy)tris(triethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of alcohols and ethers.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor in the synthesis of medicinal compounds.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Nitrilotris(ethyleneoxy)tris(triethylsilane) involves the transfer of hydride ions (H-) from the triethylsilane groups to the substrate. This process is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The molecular targets and pathways involved include:
Activation of Silicon-Hydrogen Bond: The catalyst activates the Si-H bond, enabling hydride transfer.
Hydride Transfer: The hydride ion is transferred to the substrate, reducing it to the desired product.
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: A simpler compound with similar reducing properties.
Trimethylsilane: Another organosilicon compound used in similar applications.
Triphenylsilane: A bulkier analogue with different reactivity.
Uniqueness: Nitrilotris(ethyleneoxy)tris(triethylsilane) is unique due to its nitrilotris(ethyleneoxy) backbone, which provides additional flexibility and reactivity compared to simpler silanes. This makes it particularly useful in complex organic syntheses where multiple functional groups are involved.
Eigenschaften
CAS-Nummer |
20467-10-1 |
|---|---|
Molekularformel |
C24H57NO3Si3 |
Molekulargewicht |
492.0 g/mol |
IUPAC-Name |
2-triethylsilyloxy-N,N-bis(2-triethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C24H57NO3Si3/c1-10-29(11-2,12-3)26-22-19-25(20-23-27-30(13-4,14-5)15-6)21-24-28-31(16-7,17-8)18-9/h10-24H2,1-9H3 |
InChI-Schlüssel |
CXKUNERLOFUGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCN(CCO[Si](CC)(CC)CC)CCO[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
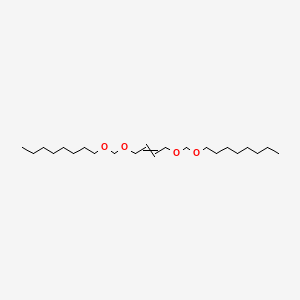
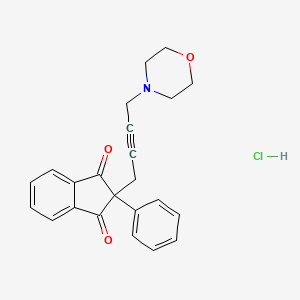

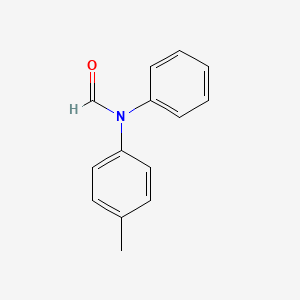
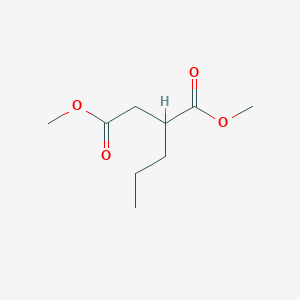
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
